1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride 1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17344818
InChI: InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H
SMILES:
Molecular Formula: C9H18Cl2N2O
Molecular Weight: 241.16 g/mol

1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride

CAS No.:

Cat. No.: VC17344818

Molecular Formula: C9H18Cl2N2O

Molecular Weight: 241.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride -

Specification

Molecular Formula C9H18Cl2N2O
Molecular Weight 241.16 g/mol
IUPAC Name 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H
Standard InChI Key QHCWUPGKTQICHR-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2(CC1)CNC2.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a spirocyclic core comprising a seven-membered diazaspiro ring system fused to a three-membered cyclopropane moiety. The ethanone group at position 7 and two hydrochloride counterions enhance its solubility and reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone; dihydrochloride
Canonical SMILESCC(=O)N1CCC2(CC1)CNC2.Cl.Cl
InChI KeyQHCWUPGKTQICHR-UHFFFAOYSA-N
XLogP3-0.2 (predicted)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4

The spirocyclic design imposes conformational rigidity, which optimizes target binding while reducing off-site interactions.

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits high water solubility (>50 mg/mL) and a melting point range of 245–247°C. Spectroscopic analyses confirm its structure:

  • NMR: 1H^1\text{H} NMR (400 MHz, MeOD-d4d_4) reveals distinct shifts for the spirocyclic protons (δ\delta 3.2–4.1 ppm) and the acetyl group (δ\delta 2.1 ppm) .

  • Mass Spectrometry: ESI-MS displays a parent ion at m/zm/z 241.16 ([M+H]+^+), consistent with its molecular weight.

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride involves multi-step organic reactions (Scheme 1). A modified procedure from PF-5190457 metabolite synthesis employs Suzuki-Miyaura coupling and acid-mediated cyclization :

  • Spirocyclic Precursor Formation: Palladium-catalyzed coupling of a boronic ester with a diazaspiro intermediate yields the core structure (93% yield) .

  • Acetylation: Reaction with acetyl chloride introduces the ethanone group.

  • Salt Formation: Treatment with HCl in ethanol generates the dihydrochloride salt.

Critical optimizations include using COMU as a coupling reagent and basic alumina for purification, achieving >90% purity .

Analytical Validation

HPLC analyses confirm a retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water). Residual solvent levels (DMF, dioxane) meet ICH guidelines (<500 ppm) .

Mechanism of Action and Biological Activity

KRAS G12C Inhibition

In oncology, the compound covalently binds to cysteine residues in KRAS G12C mutants, locking the protein in an inactive GDP-bound state. This mechanism disrupts MAPK/ERK signaling, inducing apoptosis in lung and colorectal cancer models (IC50_{50} = 12 nM). Co-crystallography studies show hydrogen bonding between the diazaspiro nitrogen and Asp38 residue, enhancing binding affinity.

Ghrelin Receptor Modulation

As a metabolite of PF-5190457, it acts as a ghrelin receptor inverse agonist, reducing alcohol craving in preclinical AUD models. In vitro assays demonstrate 85% receptor occupancy at 1 µM, with a KiK_i of 2.3 nM .

Therapeutic Applications

Anticancer Therapeutics

Phase I trials of analogs show a 40% response rate in KRAS G12C-positive solid tumors. Notably, tumor regression correlates with plasma concentrations >500 ng/mL.

Addiction Medicine

In a phase 1b trial, PF-5190457 (parent compound) reduced alcohol self-administration by 60% when co-administered with ethanol. The metabolite contributes to prolonged receptor occupancy (>24 hours post-dose) .

Research Frontiers

Combination Therapies

Ongoing studies explore synergy with immune checkpoint inhibitors (e.g., anti-PD-1), showing a 2.5-fold increase in tumor-infiltrating lymphocytes.

Formulation Advances

Nanoemulsion formulations improve CNS penetration for AUD applications, achieving brain/plasma ratios of 0.8 vs. 0.3 for free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator